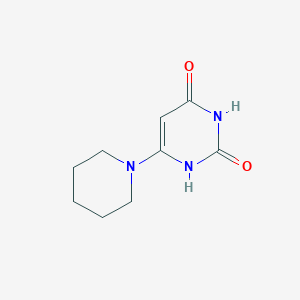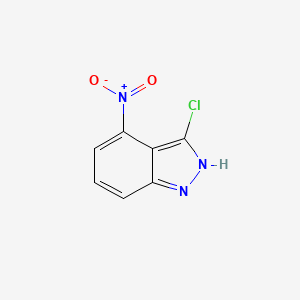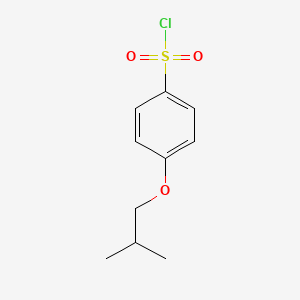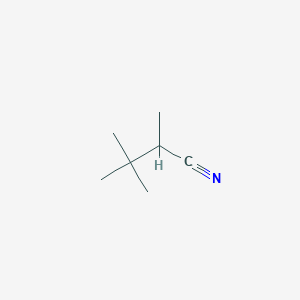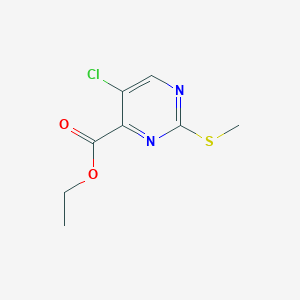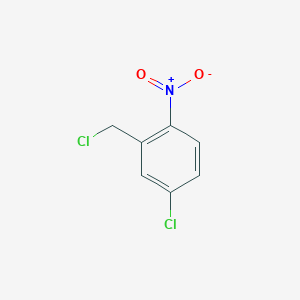
2-Ethynylbenzoic acid
概要
説明
2-Ethynylbenzoic acid is a chemical compound with the molecular formula C9H6O2 . It has an average mass of 146.143 Da and a monoisotopic mass of 146.036774 Da .
Synthesis Analysis
The synthesis of this compound involves a process called iodolactonization of 2-alkynylbenzoic acids . This process is carried out at 100 °C in ionic liquids as unconventional solvents and with molecular iodine as the iodine source . The regiochemical outcome of this process is strongly dependent on the nature of the ionic liquid medium .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.2±0.1 g/cm3 .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. One study discusses the iodolactonization of 2-alkynylbenzoic acids, which is a key step in the synthesis of this compound . This reaction is carried out in ionic liquids and involves the use of molecular iodine .Physical And Chemical Properties Analysis
This compound has a boiling point of 282.1±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 55.0±3.0 kJ/mol, and it has a flash point of 128.4±17.3 °C . The compound’s index of refraction is 1.592 .科学的研究の応用
Thermoresponsive Material in Chiroptical Property Induction
2-Ethynylbenzoic acid derivatives, such as poly(4‘-ethynylbenzo-15-crown-5), have been explored for their thermoresponsive properties. These materials exhibit a chiral on−off switching property, making them potential candidates for advanced materials with temperature-sensitive optical characteristics (Sakai et al., 2006).
Enhancing Solar Cell Efficiency
Compounds related to this compound have been studied for their role in improving the efficiency of dye-sensitized solar cells. For example, 4-((7-ethynylbenzo[c][1,2,5]thiadiazol-4-yl)ethynyl)benzoic acid, when used as an electron-acceptor, has shown to significantly boost the power conversion efficiency in these cells (Yang et al., 2016).
Polymer Synthesis
The thermal solid-state polymerization of p-ethynylbenzoic acid (EBA), a compound similar to this compound, has been explored. This process leads to the creation of amorphous poly(phenylacetylene) derivatives, which have potential applications in materials science (Njus et al., 2005).
Dye-Sensitized Solar Cells (DSSCs)
Ethynylbenzoic acid-substituted porphyrins have been synthesized and used in dye-sensitized solar cells. These compounds are found to be effective in achieving comparable power conversion efficiencies to their meso-substituted counterparts (Ishida et al., 2013).
Fluorescent Labeling in Bacterial Strains
3-Ethynylbenzoate, a related compound, serves as a fluorogenic and chromogenic probe for labeling bacterial cells that express the TOL pathway, which is involved in toluene degradation. This application is significant in the field of microbiological studies and environmental monitoring (Clingenpeel et al., 2005).
Method for Synthesizing Esters
A study on the synthesis of esters of ethynylbenzoic acids provides insights into developing new methods for preparing such compounds, which can be crucial in various chemical synthesis processes (Shvartsberg & Moroz, 1971).
Safety and Hazards
While specific safety and hazard information for 2-Ethynylbenzoic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用機序
Mode of Action
The compound interacts with catalysts such as rhenium complexes (ReCl(CO)5) and undergoes a 6-endo cyclization to produce isocoumarins . This reaction is highly selective and yields moderate to good results .
Biochemical Pathways
The primary biochemical pathway involving 2-Ethynylbenzoic acid is its transformation into isocoumarins through a rhenium complex-catalyzed cyclization . Isocoumarins are important structural subunits in numerous natural products that exhibit a wide range of biological properties and are useful intermediates for the preparation of hetero- and carbocyclic compounds .
Pharmacokinetics
The properties of the compound, such as its reactivity and stability, play a crucial role in its effectiveness in chemical reactions .
Result of Action
The primary result of the action of this compound is the production of isocoumarins, which are valuable in organic and medicinal chemistries . The yield and selectivity of this reaction are influenced by factors such as the presence of a rhenium complex and the reaction temperature .
Action Environment
The environment significantly influences the action of this compound. Factors such as the presence of a rhenium complex, the reaction temperature, and the solvent used can affect the yield and selectivity of the reaction . For example, the use of different solvents can dramatically decrease the yields of the reaction .
生化学分析
Biochemical Properties
2-Ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 involves the binding of the ethynyl group to the active site of the enzyme, leading to the formation of a stable enzyme-substrate complex. This interaction can result in the inhibition or activation of the enzyme, depending on the specific conditions and the presence of other cofactors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it has been found to affect the expression of genes involved in oxidative stress response and apoptosis . These effects are mediated through the binding of this compound to specific receptors and transcription factors within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the ethynyl group to the active sites of enzymes and other biomolecules. This binding can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the conditions of the reaction. For example, this compound has been shown to inhibit the activity of certain proteases by forming a stable enzyme-inhibitor complex . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but can undergo degradation when exposed to high temperatures or strong oxidizing agents . Over time, the degradation products of this compound can accumulate and potentially affect cellular processes. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, including alterations in energy production and oxidative stress response .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of this compound can have beneficial effects on cellular function, such as enhancing antioxidant capacity and reducing inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the oxidation and conjugation reactions mediated by cytochrome P450 enzymes. These metabolic pathways result in the formation of several metabolites, which can have distinct biological activities. For instance, the oxidation of this compound can produce reactive intermediates that can interact with cellular macromolecules, leading to oxidative stress and cellular damage . Additionally, the conjugation of this compound with glutathione can facilitate its excretion from the body, thereby reducing its toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and mitochondria. This localization can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological activity. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific compartments is mediated by post-translational modifications and targeting signals, which direct the compound to its site of action. For example, the presence of a mitochondrial targeting signal can facilitate the accumulation of this compound in the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
2-ethynylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSGANIYBODQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506937 | |
| Record name | 2-Ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33578-00-6 | |
| Record name | 2-Ethynylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-ethynylbenzoic acid highlighted in recent research?
A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Two prominent reactions utilizing this molecule are:
- Iodolactonization: Depending on the reaction conditions, specifically the ionic liquid employed, this compound can undergo either 5-exo-dig or 6-endo-dig cyclization in the presence of iodine. This reaction yields either (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones or 4-iodo-1H-isochromen-1-ones, respectively [].
- Gold(I)-catalyzed Cascade Reactions: this compound reacts with substituted tryptamines in the presence of a gold(I) catalyst to construct tryptamine-fused polycyclic scaffolds. This cascade reaction involves the formation of one C-C bond and two C-N bonds, showcasing the molecule's potential for complex molecule synthesis [].
Q2: How does the choice of ionic liquid influence the iodolactonization of this compound?
A: [] demonstrated that the ionic liquid used significantly impacts the regioselectivity of the iodolactonization reaction. When N-ethyl-N-methylmorpholinium dicyanamide (Mor1,2N(CN)2) is used as the solvent, the reaction favors the anti-5-exo-dig cyclization pathway, producing (E)-3-(iodomethylene)isobenzofuran-1(3H)-ones. Conversely, using 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) promotes the 6-endo-dig cyclization mode, yielding 4-iodo-1H-isochromen-1-ones. This difference in selectivity is likely due to the varying interactions between the ionic liquid, the starting material, and the reaction intermediates, highlighting the importance of solvent selection in controlling reaction outcomes.
Q3: Can computational chemistry provide further insights into the reactivity of this compound?
A: While the provided abstracts don't delve into specific computational details, Density Functional Theory (DFT) calculations were performed in [] to understand the influence of ionic liquids on the iodolactonization mechanism. Such calculations likely provided insights into the transition state energies and intermediates involved in both 5-exo-dig and 6-endo-dig pathways, explaining the observed regioselectivity. Further computational studies could explore the reactivity of this compound in other reactions, predict optimal reaction conditions, and guide the design of novel transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




